Cas no 394230-22-9 (N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide)

N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide is a specialized organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group and an acetamide moiety bearing a phenylsulfanyl side chain. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its heterocyclic framework, which is known for bioactivity. The presence of the fluorophenyl group enhances metabolic stability and binding affinity, while the thioether linkage may contribute to selective reactivity. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of pharmacologically active molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. The compound is typically characterized by high purity and consistent synthetic reproducibility.
N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide structure
394230-22-9 structure
Product Name:N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide
CAS No:394230-22-9
MF:C16H12FN3OS2
MW:345.414383888245
CID:6263089
PubChem ID:977336
Update Time:2025-10-20

N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide
    • F0748-0071
    • Oprea1_347514
    • N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
    • AB00343559-02
    • N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide
    • AKOS005413034
    • N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
    • 394230-22-9
    • Inchi: 1S/C16H12FN3OS2/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
    • InChI Key: UUADRDNGQUIVHX-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C1C=CC(=CC=1)F)NC(CSC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 345.04058252g/mol
  • Monoisotopic Mass: 345.04058252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 108Ų

N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide Pricemore >>

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Additional information on N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide

Comprehensive Overview of N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide (CAS No. 394230-22-9)

In the realm of organic chemistry and pharmaceutical research, N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide (CAS No. 394230-22-9) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its 1,3,4-thiadiazole core and 4-fluorophenyl moiety, represents a promising candidate for further exploration in drug discovery and material science. Researchers are increasingly focusing on its synthesis, properties, and biological activities, aligning with the growing demand for novel heterocyclic compounds in modern therapeutics.

The thiadiazole scaffold, a key component of this molecule, is widely recognized for its versatility in medicinal chemistry. Compounds containing this heterocycle often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenylsulfanyl group and a fluorophenyl substituent further enhances the compound's potential for targeted interactions with biological systems. Recent studies highlight the role of such derivatives in modulating enzyme activity and cellular pathways, making them valuable tools for understanding disease mechanisms.

From a synthetic perspective, N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide offers intriguing challenges and opportunities for organic chemists. The presence of both electron-withdrawing (fluorine) and electron-donating (sulfur) groups creates a delicate balance of reactivity, enabling diverse chemical transformations. This characteristic has sparked interest in developing efficient synthetic routes, with many researchers exploring green chemistry approaches to optimize yield and purity.

The compound's physicochemical properties, including solubility, stability, and lipophilicity, are currently under investigation across multiple laboratories. These parameters are crucial for determining its potential as a lead compound in pharmaceutical development. Preliminary data suggests that the acetamide linkage contributes to improved bioavailability compared to similar structures, addressing one of the key challenges in drug design today.

In the context of current research trends, N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide aligns with several hot topics in chemical biology. The scientific community is particularly interested in its possible applications in addressing antibiotic resistance, given the urgent need for new antimicrobial agents. Additionally, its structural features make it a candidate for investigation in neurological disorders, where modulation of specific receptors is sought after.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity, essential for reliable biological evaluation. The fluorine atom present in the molecule provides a convenient handle for 19F NMR studies, facilitating detailed analysis of its behavior in various environments.

As research progresses, structure-activity relationship (SAR) studies of N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide derivatives are expected to reveal valuable insights. Medicinal chemists are particularly interested in how modifications to the thiadiazole ring or the phenylsulfanyl group might enhance desired biological effects while minimizing potential side effects. Such investigations contribute to the broader understanding of molecular design principles in drug development.

The commercial availability of N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide (CAS No. 394230-22-9) through specialty chemical suppliers has facilitated its study across multiple research institutions. However, researchers emphasize the importance of proper characterization when obtaining the compound, as purity can significantly impact experimental outcomes. This attention to quality control reflects the compound's growing importance in chemical and biological research.

Looking forward, the scientific community anticipates that continued investigation of N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-2-(phenylsulfanyl)acetamide will yield important discoveries. Its unique combination of structural elements positions it as a valuable scaffold for developing new therapeutic agents and research tools. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound may play a significant role in addressing current challenges in healthcare and materials science.

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